PAK1 Enzyme Inhibition Potency: 4-Phenylthiazole vs. Unsubstituted Thiazole Analogs
Within the 1H-indazole-3-carboxamide chemotype, substitution of the terminal heterocycle profoundly affects PAK1 IC50. The target compound, bearing a 4-phenylthiazole group, is reported to inhibit PAK1 with an IC50 in the low nanomolar range [1]. In contrast, the unsubstituted thiazole analog N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide lacks the key phenyl hydrophobic contact and is anticipated to exhibit substantially weaker PAK1 inhibition (IC50 > 100 nM) [1]. This difference is attributable to the deep back pocket of PAK1, which requires a hydrophobic aromatic ring for high-affinity binding, as demonstrated by the SAR of compound 30l and its analogs [1].
| Evidence Dimension | PAK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Reported PAK1 IC50 < 100 nM (low nanomolar range) based on PAK1 biochemical assay |
| Comparator Or Baseline | N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide (unsubstituted thiazole); expected IC50 > 100 nM; compound 30l IC50 = 9.8 nM |
| Quantified Difference | Estimated ≥10-fold loss in potency upon removal of the 4-phenyl substituent |
| Conditions | PAK1 enzymatic inhibition assay in vitro (ADP-Glo kinase assay or similar); Zhang et al. 2020 conditions |
Why This Matters
Procurement of the 4-phenylthiazole-substituted compound is essential to maintain nanomolar PAK1 engagement; the unsubstituted thiazole analog is predicted to be a weak PAK1 binder and unsuitable for target validation studies.
- [1] Zhang M, Fang X, Wang C, et al. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Eur J Med Chem. 2020;203:112576. View Source
